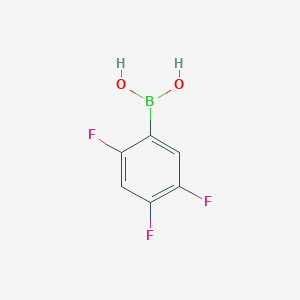
2,4,5-Trifluorophenylboronic acid
Übersicht
Beschreibung
2,4,5-Trifluorophenylboronic acid is a chemical compound with the linear formula F3C6H2B(OH)2 . It is a white to light yellow crystal powder . It is used as a reactant for Suzuki-Miyaura coupling .
Synthesis Analysis
The synthesis of 2,4,5-Trifluorophenylboronic acid involves the Grignard exchange reaction of 2,4,5-trifluorobromobenzene with ethylmagnesium bromide, producing 2,4,5-trifluorophenylmagnesium bromide almost in quantitative yield . Another method involves a combination of a selective hydrodefluorination and hydrolysis reaction of 3,4,5,6-tetrafluoro-N-methylphthalimide leading to 3,5,6-trifluorophthalic acid .Molecular Structure Analysis
The molecular weight of 2,4,5-Trifluorophenylboronic acid is 175.90 g/mol . The InChI key is KCHHKNCSISEAAE-UHFFFAOYSA-N .Chemical Reactions Analysis
2,4,5-Trifluorophenylboronic acid is a reactant for Suzuki-Miyaura coupling . It is also involved in the synthesis of biologically active compounds .Physical And Chemical Properties Analysis
2,4,5-Trifluorophenylboronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 257.0±50.0 °C at 760 mmHg, and a flash point of 109.2±30.1 °C . It is a white to light yellow crystal powder .Wissenschaftliche Forschungsanwendungen
1. Suzuki-Miyaura Coupling
Field:
Organic Chemistry
Suzuki-Miyaura coupling
is a powerful method for constructing carbon-carbon bonds. It involves the cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide (such as an aryl bromide or aryl chloride) in the presence of a palladium catalyst. 2,4,5-Trifluorophenylboronic acid serves as a boronic acid reagent in this reaction.
Experimental Procedure:
Results:
The Suzuki-Miyaura coupling provides access to a wide range of biaryl compounds, which are valuable in pharmaceuticals, agrochemicals, and materials science. Researchers have successfully synthesized various functionalized biaryls using 2,4,5-Trifluorophenylboronic acid as a key building block .
2. Preparation of Phenylboronic Catechol Esters and Determination of Lewis Acidity
Field:
Inorganic Chemistry
2,4,5-Trifluorophenylboronic acid
has been employed in the preparation of phenylboronic catechol esters. These esters serve as Lewis acidic ligands for coordination chemistry studies.
Experimental Procedure:
Results:
The Lewis acidity of the phenylboronic catechol ester can be determined through coordination chemistry experiments. Researchers investigate its ability to coordinate with metal ions and form stable complexes .
3. Synthesis of Benzopyranone Derivatives as GABAA Receptor Modulators
Field:
Medicinal Chemistry
Summary:
Researchers have utilized 2,4,5-Trifluorophenylboronic acid in the synthesis of benzopyranone derivatives. These compounds exhibit modulatory effects on the GABAA receptor, which plays a crucial role in neurotransmission.
Experimental Procedure:
Results:
Certain benzopyranone derivatives containing the trifluorophenylboronic acid moiety exhibit promising GABAA receptor modulatory effects, potentially leading to novel anxiolytic or sedative agents .
4. Synthesis of Multisubstituted Olefins and Conjugate Dienes
Field:
Organic Synthesis
2,4,5-Trifluorophenylboronic acid
participates in the Heck reaction, enabling the synthesis of multisubstituted olefins and conjugate dienes.
Experimental Procedure:
Results:
The Heck reaction using 2,4,5-Trifluorophenylboronic acid as a boronic acid partner allows the efficient construction of complex olefinic and dienic structures .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,4,5-trifluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHHKNCSISEAAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382451 | |
| Record name | 2,4,5-Trifluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluorophenylboronic acid | |
CAS RN |
247564-72-3 | |
| Record name | (2,4,5-Trifluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247564-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trifluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-Trifluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



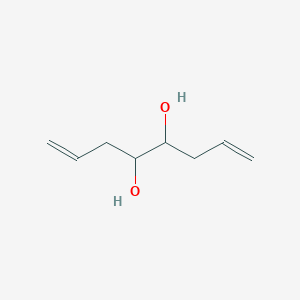
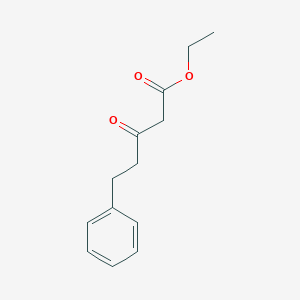
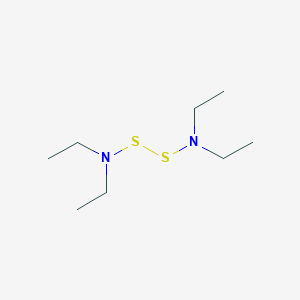
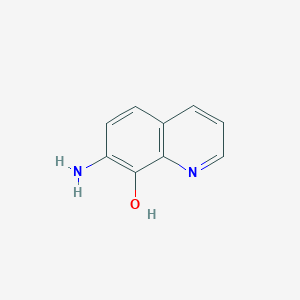
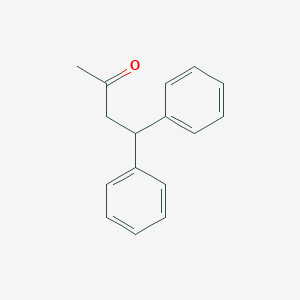
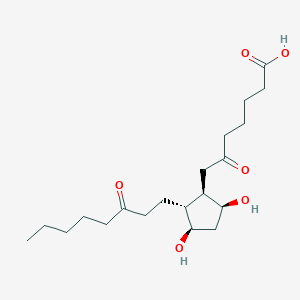
![[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester](/img/structure/B107278.png)

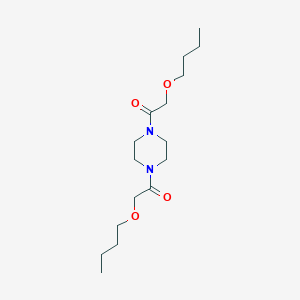
![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)
![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)


